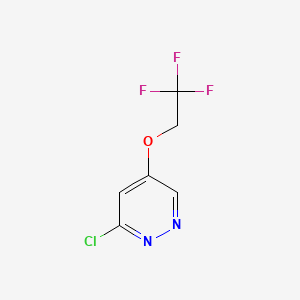

3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-(2,2,2-trifluoroethoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c7-5-1-4(2-11-12-5)13-3-6(8,9)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLUXGPKQTUEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744926 | |

| Record name | 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346691-33-5 | |

| Record name | 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine CAS number

An In-depth Technical Guide to 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated pyridazine derivative of significant interest to the pharmaceutical and agrochemical research sectors. The document details the compound's physicochemical properties, outlines a robust synthetic protocol, discusses its strategic applications in medicinal chemistry, and provides essential safety and handling information. As a versatile chemical building block, the strategic incorporation of a chloro-substituent and a trifluoroethoxy moiety on the pyridazine core offers a unique combination of reactivity and modulated biophysical properties. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel bioactive molecules.

This compound is a substituted pyridazine, a class of heterocyclic compounds that has gained prominence in drug discovery.[1] The presence of a chlorine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, while the 2,2,2-trifluoroethoxy group is often used to enhance metabolic stability and modulate lipophilicity, key parameters in optimizing drug candidates.

Systematic Identification:

-

Chemical Name: this compound

-

Molecular Formula: C₆H₄ClF₃N₂O

-

InChI Key: JXLUXGPKQTUEJS-UHFFFAOYSA-N[2]

The key physicochemical properties of this compound are summarized in the table below. This data is critical for planning reactions, purification, and formulation studies.

| Property | Value | Source |

| Molecular Weight | 228.56 g/mol | Calculated |

| Physical Form | Solid | [2] |

| Boiling Point | 268.6 ± 40.0 °C (Predicted) | [6] |

| Density | 1.468 ± 0.06 g/cm³ (Predicted) | [6] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | -20°C, sealed under inert gas (Nitrogen or Argon), away from moisture | [2][6] |

Synthesis Protocol and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is common for preparing ether linkages on electron-deficient heterocyclic rings.

Proposed Synthetic Pathway

The logical precursor for this synthesis is 3,5-dichloropyridazine. The electron-withdrawing nature of the pyridazine nitrogens and the second chlorine atom activates the ring, making it susceptible to nucleophilic attack by the alkoxide of 2,2,2-trifluoroethanol. The reaction demonstrates regioselectivity, which can be influenced by the electronic environment of the two chlorine atoms.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis starting from commercially available precursors. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

-

2,2,2-Trifluoroethanol (1.1 eq.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

-

3,5-Dichloropyridazine (1.0 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nucleophile: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous THF. Cool the flask to 0°C in an ice bath.

-

Carefully add sodium hydride (60% dispersion) to the cooled THF.

-

Slowly add 2,2,2-trifluoroethanol dropwise to the stirred suspension. Causality Note: This step generates the sodium 2,2,2-trifluoroethoxide in situ. The exothermicity and hydrogen gas evolution must be carefully managed.

-

Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure full deprotonation.

-

SₙAr Reaction: Dissolve 3,5-dichloropyridazine in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Work-up and Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a solid.

Applications in Drug Discovery

The pyridazine heterocycle is a valuable scaffold in modern drug discovery, with approved drugs like relugolix and deucravacitinib featuring this core.[1] this compound serves as a key intermediate, offering multiple avenues for molecular elaboration to generate libraries of potential drug candidates.

Key Structural Features and Their Roles:

-

Pyridazine Core: Acts as a bioisostere for phenyl rings, often improving physicochemical properties such as solubility while maintaining necessary vectoral arrangements for target binding.[1]

-

Chloro Group: This is the primary point for diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide range of aryl, heteroaryl, amine, or alkyne substituents. This flexibility is paramount in structure-activity relationship (SAR) studies.

-

Trifluoroethoxy Group: The -OCH₂CF₃ moiety is a powerful tool in medicinal chemistry. The strong electron-withdrawing nature of the CF₃ group can alter the pKa of the pyridazine ring and influence its hydrogen bonding capabilities. Furthermore, this group often enhances metabolic stability by blocking potential sites of oxidative metabolism and can increase binding affinity through favorable interactions with protein targets.

Caption: Role as a scaffold for generating a diverse chemical library via cross-coupling.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is derived from available safety data.[2]

| Hazard Category | GHS Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Handling Recommendations:

-

Use only in a well-ventilated area or a chemical fume hood.[7]

-

Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7][8]

-

Avoid generating dust.[7]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

-

For long-term stability, storage at -20°C under an inert atmosphere is recommended.[2]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, and its structural features—a reactive chlorine handle, a metabolically robust trifluoroethoxy group, and a bioisosterically relevant pyridazine core—make it an ideal scaffold for building libraries of novel compounds for biological screening. Adherence to proper safety and handling protocols is essential when working with this compound.

References

- This compound. Sigma-Aldrich.

- This compound.

- This compound. ChemShuttle.

- This compound. Ivy Fine Chemicals.

- This compound. BLDpharm.

- 3-Chloro-5H-indeno[1,2-c]pyridazine Safety D

- Safety D

- Safety D

- 3-chloro-5-(2,2,2-trifluoroethoxy)

- Safety D

- 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. PubChem.

- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.

- Pyridazine, 3-chloro-6-methoxy-. NIST WebBook.

- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

- This compound Properties. ChemicalBook.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1346691-33-5 [sigmaaldrich.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. ivychem.com [ivychem.com]

- 5. 1346691-33-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 1346691-33-5 [m.chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine, a halogenated pyridazine derivative of significant interest to the fields of medicinal chemistry and materials science. The document elucidates the molecule's fundamental physicochemical properties, provides a detailed analysis of its spectroscopic signature, and proposes a robust synthetic pathway. Furthermore, it explores the compound's chemical reactivity, potential applications in drug discovery and agrochemical development, and outlines a systematic workflow for its analytical quality control. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical scaffold in their work.

Introduction and Strategic Overview

The pyridazine core is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities.[1] When functionalized with a trifluoroethoxy group, the resulting molecule gains enhanced metabolic stability and lipophilicity, properties highly desirable in drug candidates. The additional presence of a chlorine atom at the 3-position provides a reactive handle for further chemical modification, making this compound a valuable and versatile building block.

This guide moves beyond a simple datasheet to provide a foundational understanding of the molecule's synthesis, characterization, and potential utility. By explaining the causality behind the proposed methodologies, we aim to equip scientists with the knowledge to not only utilize this compound but also to innovate upon its structure for novel applications.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for handling, storage, and experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 212.56 g/mol | [2] |

| Molecular Formula | C₆H₄ClF₃N₂O | [2] |

| CAS Number | 1346691-33-5 | [3][4] |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid | |

| Purity | ≥95% (Typical) | [3] |

| Boiling Point | 268.6 ± 40.0 °C (Predicted) | [5] |

| Density | 1.468 ± 0.06 g/cm³ (Predicted) | [5] |

| SMILES | Clc1nncc(c1)OCC(F)(F)F | |

| InChIKey | JXLUXGPKQTUEJS-UHFFFAOYSA-N | [3] |

| Storage | Store at 2-8°C under an inert atmosphere or at -20°C, sealed from moisture. | [3][5] |

Proposed Synthesis Pathway

The reaction proceeds by deprotonating 2,2,2-trifluoroethanol with a strong base to form the trifluoroethoxide nucleophile, which then displaces one of the chlorine atoms on the pyridazine ring. The C5 position is generally more susceptible to nucleophilic attack than the C3 or C6 positions in such systems, leading to the desired regioisomer. This approach is analogous to the synthesis of 3-chloro-5-methoxypyridazine from 3,5-dichloropyridazine and sodium methoxide.[10]

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

2,2,2-Trifluoroethanol (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF.

-

Nucleophile Formation: Cool the DMF to 0°C in an ice bath. Carefully add sodium hydride in portions. To this suspension, add 2,2,2-trifluoroethanol dropwise via syringe. Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol to form the potent alkoxide nucleophile.[13] The reaction is exothermic and produces flammable hydrogen gas, necessitating a controlled addition at low temperature under an inert atmosphere.

-

SNAr Reaction: Once hydrogen evolution ceases (approx. 30 minutes), add a solution of 3,5-Dichloropyridazine in a small amount of anhydrous DMF to the reaction mixture dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding water at 0°C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Derivatization

The primary site of reactivity on this compound is the C3-chlorine atom. This position is activated towards nucleophilic aromatic substitution (SNAr) , providing a gateway to a vast array of derivatives.[14][15] This reactivity is the cornerstone of its utility as a building block in drug discovery.

Common nucleophiles for this transformation include:

-

Amines (R-NH₂): To introduce substituted amino groups, a common strategy for modulating solubility and target binding.

-

Thiols (R-SH): To form thioethers.

-

Alcohols/Phenols (R-OH): To generate more complex ether linkages.

The reaction is often catalyzed by a palladium catalyst in the case of less reactive nucleophiles (e.g., Buchwald-Hartwig amination).[16]

Caption: Derivatization potential via nucleophilic substitution.

Potential Applications in Research and Development

While specific applications for this exact molecule are not yet published, its structural motifs are prevalent in compounds with significant biological activity.

-

Medicinal Chemistry: Pyridazine derivatives have been investigated for a wide range of therapeutic uses, including psychotropic, antiviral, and nervous system-acting agents.[17][18][19] The trifluoroethoxy group can improve pharmacokinetic properties. Therefore, this compound is an excellent starting point for library synthesis programs targeting kinases, GPCRs, or other enzyme families.

-

Agrochemicals: The trifluoromethyl-heterocycle motif is a well-established toxophore in many successful pesticides and herbicides. The reactivity of the chlorine atom allows for the introduction of various functionalities to screen for novel agrochemical activity.

-

Materials Science: Fluorinated organic molecules are of interest for creating materials with unique electronic properties, such as in organic light-emitting diodes (OLEDs) or as components of liquid crystals.

Analytical Workflow for Quality Control

A self-validating protocol is essential to confirm the identity, purity, and integrity of this compound before its use in further applications.

Caption: A comprehensive analytical workflow for compound qualification.

Protocol 1: LC-MS for Identity Verification

-

Preparation: Prepare a 1 mg/mL stock solution in acetonitrile (ACN). Dilute to 10 µg/mL in 50:50 ACN/Water.

-

Instrumentation: Use a reverse-phase C18 column with a water/ACN gradient mobile phase.

-

Analysis: In positive-ion ESI mode, look for the protonated molecular ion [M+H]⁺ at m/z 213.0. Crucially, observe the characteristic isotopic pattern for a single chlorine atom: a peak at m/z 215.0 with roughly one-third the intensity of the m/z 213.0 peak.[20][21][22] This pattern is definitive for the presence of chlorine.

Protocol 2: HPLC-UV for Purity Assessment

-

Preparation: Use the 1 mg/mL stock from the LC-MS protocol.

-

Instrumentation: Use a reverse-phase C18 column with a UV detector set to an appropriate wavelength (e.g., 254 nm).

-

Analysis: Run a gradient method (e.g., 5% to 95% ACN in water over 10 minutes). The purity is determined by the area percentage of the main peak. A purity of >95% is typically required.

Protocol 3: NMR Spectroscopy for Structural Confirmation

-

¹H NMR: Expect two distinct signals in the aromatic region, likely appearing as doublets or doublet of doublets, corresponding to the two protons on the pyridazine ring. A quartet in the aliphatic region is expected for the -OCH₂- group due to coupling with the three fluorine atoms.

-

¹⁹F NMR: Expect a single signal, a triplet, corresponding to the -CF₃ group due to coupling with the two adjacent protons of the methylene group.

-

¹³C NMR: Expect six distinct carbon signals. The carbon attached to the fluorine atoms will show a characteristic quartet with a large coupling constant.

Safety and Handling

Based on available supplier data, this compound should be handled with care in a well-ventilated fume hood.[3]

-

GHS Pictogram: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value chemical intermediate with significant potential for discovery research. Its synthesis is achievable through standard organic chemistry techniques, and its structure contains key features—a reactive chlorine handle and a trifluoroethoxy moiety—that make it an attractive scaffold for developing novel pharmaceuticals and agrochemicals. The analytical protocols described herein provide a robust framework for ensuring its quality and integrity. This guide serves as a foundational resource for scientists looking to explore the rich chemistry and potential applications of this promising molecule.

References

-

Williamson Ether Synthesis. (n.d.). University of Houston-Downtown. Retrieved from [Link]

-

Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Coad, P., Coad, R. A., Clough, S., Hyepock, J., Salisbury, R., & Wilkins, C. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 30(11), 3973-3975. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

(n.d.). Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

-

(n.d.). Williamson Ether Synthesis. California State University, Bakersfield. Retrieved from [Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

-

Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1914-1919. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. (n.d.). ChemConnections. Retrieved from [Link]

-

Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 134-138. Retrieved from [Link]

- (2017). Piperazine derivatives as antiviral agents with increased therapeutic activity. Google Patents.

-

How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase. Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2024, August 5). ResearchGate. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

3-chloro-5-methoxypyridazine. (n.d.). PubChemLite. Retrieved from [Link]

-

Understanding the Properties and Applications of 3-Chloro-5-methoxypyridazine. (2024, September 12). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

This compound. (n.d.). Ivy Fine Chemicals. Retrieved from [Link]

- (1985). Process for preparing novel derivatives of pyridazine. Google Patents.

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

- (1984). Pyridazine derivatives with a psychotrope activity, process for their preparation, intermediates and medicines containing them. Google Patents.

- (2021). Fused tricyclic pyridazinone compounds useful to treat orthomyxovirus infections. Google Patents.

- (2016). Therapeutic pyridazine compounds and uses thereof. Google Patents.

Sources

- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 1346691-33-5 [sigmaaldrich.com]

- 4. ivychem.com [ivychem.com]

- 5. This compound | 1346691-33-5 [m.chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. chemconnections.org [chemconnections.org]

- 10. 3-CHLORO-5-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 11. 1837-55-4|3,5-Dichloropyridazine|BLD Pharm [bldpharm.com]

- 12. 3,5-Dichloropyridazine 1837-55-4 [sigmaaldrich.com]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. PL142340B1 - Process for preparing novel derivatives of pyridazine - Google Patents [patents.google.com]

- 18. EP0116494A1 - Pyridazine derivatives with a psychotrope activity, process for their preparation, intermediates and medicines containing them - Google Patents [patents.google.com]

- 19. EP3848372B1 - Fused tricyclic pyridazinone compounds useful to treat orthomyxovirus infections - Google Patents [patents.google.com]

- 20. tutorchase.com [tutorchase.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine: A Trifluoromethylated Heterocycle for Advanced Drug Discovery

This guide provides a comprehensive technical overview of 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine, a halogenated and trifluoro-substituted pyridazine derivative of increasing interest to researchers, scientists, and drug development professionals. We will delve into its molecular structure, plausible synthetic routes, chemical reactivity, and its potential applications as a building block in medicinal chemistry, grounded in the established principles of pyridazine chemistry and the unique properties imparted by its substituents.

Introduction: The Strategic Combination of a Pyridazine Core with Key Pharmacophoric Elements

The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry. Its inherent properties, such as its ability to form hydrogen bonds, its polar nature, and its π-deficient character, make it a versatile core for designing molecules with diverse biological activities.[1][2] The title compound, this compound, strategically combines this core with two critical functional groups that are highly sought after in modern drug design: a chloro substituent and a trifluoroethoxy group.

The chloro group at the 3-position serves as a versatile synthetic handle. It activates the pyridazine ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of other functional groups to explore the chemical space around the core.[3] Furthermore, the incorporation of chlorine can significantly modulate a compound's pharmacokinetic profile, influencing factors like metabolic stability and membrane permeability.[4]

The 2,2,2-trifluoroethoxy group at the 5-position is a bioisostere of other small lipophilic groups and offers several advantages. The trifluoromethyl (CF3) moiety is known to enhance metabolic stability by blocking potential sites of oxidation.[5][6] It also increases lipophilicity, which can improve a molecule's ability to cross cellular membranes.[7][8] The ether linkage provides a degree of conformational flexibility. This strategic fluorination is a powerful tool for fine-tuning the physicochemical properties of a drug candidate.[5][6]

This guide will provide a detailed examination of the synergy between these components and the resulting potential of this compound as a valuable intermediate in the synthesis of novel therapeutics.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by the planar pyridazine ring with the chloro and trifluoroethoxy substituents at positions 3 and 5, respectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1346691-33-5 | [9][10][11] |

| Molecular Formula | C6H4ClF3N2O | [10] |

| Molecular Weight | 212.56 g/mol | Calculated |

| SMILES | Clc1nncc(c1)OCC(F)(F)F | [9] |

| InChI Key | JXLUXGPKQTUEJS-UHFFFAOYSA-N | [12] |

| Physical Form | Solid | [12] |

| Storage | -20°C, sealed storage, away from moisture | [12] |

Synthesis and Reactivity

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a plausible and logical synthetic strategy can be devised based on established pyridazine chemistry. The most probable route involves the nucleophilic aromatic substitution of a di-substituted pyridazine precursor.

Proposed Synthetic Pathway

A likely precursor for the synthesis is 3,5-dichloropyridazine. The differential reactivity of the chloro groups on the pyridazine ring allows for a stepwise substitution. The reaction would proceed via a nucleophilic aromatic substitution (SNAr) with 2,2,2-trifluoroethanol in the presence of a suitable base.

Experimental Protocol: Proposed Synthesis of this compound

-

Reaction Setup: To a solution of 3,5-dichloropyridazine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add 2,2,2-trifluoroethanol (1.1 eq).

-

Base Addition: Cool the mixture in an ice bath and add a strong base, such as sodium hydride (NaH, 1.2 eq) portion-wise. The use of a strong base is necessary to deprotonate the alcohol, forming the more nucleophilic trifluoroethoxide.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Causality behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or THF is chosen to solubilize the reactants and facilitate the SNAr reaction without interfering with the nucleophile.

-

Base: A strong, non-nucleophilic base like NaH is used to ensure complete deprotonation of the weakly acidic 2,2,2-trifluoroethanol, thereby generating the active nucleophile.

-

Temperature Control: Initial cooling is crucial for controlling the exothermic reaction of NaH with the alcohol and solvent.

Chemical Reactivity and Further Functionalization

The primary site of reactivity for this compound is the remaining chloro substituent at the 3-position. This position is susceptible to nucleophilic aromatic substitution, opening a gateway for the introduction of various functional groups.

Diagram: Synthetic Workflow and Key Reactions

Caption: Synthetic pathway and subsequent reactivity of the target compound.

This reactivity allows for the synthesis of a library of compounds with diverse functionalities at the 3-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Structural Elucidation and Spectroscopic Analysis

A definitive structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on the known spectroscopic properties of pyridazine derivatives, the following characteristics can be predicted.[1][13][14]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| 1H NMR | - Two distinct signals in the aromatic region for the pyridazine ring protons. - A quartet for the methylene (-OCH2-) protons, coupled to the three fluorine atoms of the trifluoromethyl group. |

| 13C NMR | - Four signals for the carbon atoms of the pyridazine ring. - A signal for the methylene carbon. - A quartet for the trifluoromethyl carbon due to coupling with the fluorine atoms. |

| 19F NMR | - A triplet for the three equivalent fluorine atoms of the trifluoromethyl group, coupled to the two adjacent methylene protons. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). - Fragmentation patterns corresponding to the loss of the trifluoroethoxy group or the chloro substituent. |

Diagram: Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic methods for structural elucidation.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound are not yet widely reported, its structural motifs suggest significant potential as a building block for novel therapeutic agents. The pyridazine core itself is found in a number of biologically active compounds with applications as anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents.[1]

The true value of this compound lies in its use as a starting material. By leveraging the reactivity of the 3-chloro position, medicinal chemists can introduce a variety of pharmacophores to target a wide range of biological receptors and enzymes.

Potential Therapeutic Areas:

-

Oncology: The pyridazine scaffold is present in compounds designed to inhibit various kinases and other cancer-related targets.

-

Infectious Diseases: The incorporation of halogen and trifluoromethyl groups can enhance the antimicrobial properties of heterocyclic compounds.

-

Neuroscience: Pyridazine derivatives have been explored for their activity on central nervous system targets.

-

Inflammation and Immunology: The anti-inflammatory potential of pyridazine-containing molecules is an active area of research.

The trifluoroethoxy group, in particular, can enhance the drug-like properties of the resulting molecules by improving metabolic stability and cell permeability, which are critical for the development of orally bioavailable drugs.[7][8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The available safety data suggests that the compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.

Table 3: GHS Hazard Information

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product. |

| H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:[12]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound represents a promising and versatile building block for the synthesis of novel, high-value compounds in the field of drug discovery. Its structure is intelligently designed, combining a biologically relevant pyridazine core with a reactive chloro handle for further diversification and a trifluoroethoxy group to impart favorable pharmacokinetic properties. While further research is needed to fully explore its potential, the foundational principles of medicinal chemistry strongly suggest that this compound will be a valuable tool for scientists working to develop the next generation of therapeutics. The logical synthetic accessibility and the potential for a wide range of chemical modifications make it an attractive starting point for the exploration of new chemical entities.

References

- The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

- The Importance of Trifluoromethoxy Group in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.

- Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide. (2025). BenchChem.

- Novás, M., & Matos, M. J. (2025).

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).

- 3-Chloropyridazine | 1120-95-2. (2023). Smolecule.

- This compound. (n.d.). Sigma-Aldrich.

- This compound [CAS: 1346691-33-5]. (n.d.). Ivy Fine Chemicals.

- This compound. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). ChemShuttle.

-

De Kimpe, N., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 28. [Link]

- Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles. (n.d.).

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

- Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2021). MDPI.

- 3-CHLORO-5-METHOXYPYRIDAZINE synthesis. (n.d.). ChemicalBook.

- Chemical Safety Data Sheet MSDS / SDS - 3-chloropyridazine hydrochloride. (2023). ChemicalBook.

- 3-CHLOROPYRIDAZINE | 1120-95-2. (2025). ChemicalBook.

- 3-chloro-5-(trifluoromethyl)pyridazine. (n.d.). Bridge Organics.

-

Coad, P., Coad, R. A., Dubinsky, B., Buckley, J. P., & Kinnard, W. (1965). SYNTHESIS AND PHARMACOLOGICAL STUDY OF PYRIDAZINES. I. ALKOXYPYRIDAZINES. Journal of Medicinal Chemistry, 8, 129-131. [Link]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.).

- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str

Sources

- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3-Chloropyridazine | 1120-95-2 [smolecule.com]

- 4. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. ivychem.com [ivychem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemshuttle.com [chemshuttle.com]

- 12. This compound | 1346691-33-5 [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. While specific literature on this exact molecule is emerging, this guide synthesizes information from analogous structures and established chemical principles to present a predictive yet robust profile. We will explore its core characteristics, a plausible synthetic route, expected reactivity, and predicted spectroscopic data. Furthermore, we will delve into the potential applications of this compound in drug discovery, drawing parallels from the known biological activities of similar pyridazine and trifluoroethoxylated moieties. This guide is intended to serve as a foundational resource for researchers looking to incorporate this and similar building blocks into their discovery pipelines.

Core Molecular Attributes

This compound possesses a unique combination of structural features that make it a compelling building block for medicinal chemistry. The pyridazine core is a well-established pharmacophore present in several approved drugs.[1] The introduction of a chlorine atom provides a reactive handle for further functionalization, while the 2,2,2-trifluoroethoxy group can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source/Method |

| CAS Number | 1346691-33-5 | |

| Molecular Formula | C₆H₄ClF₃N₂O | |

| Molecular Weight | 212.56 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 268.6 ± 40.0 °C | Predicted |

| Density | 1.468 ± 0.06 g/cm³ | Predicted |

| Storage Temperature | -20°C, sealed, away from moisture |

Structural Representation

Figure 1: Chemical structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical approach involves a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor. The likely starting material is 3,5-dichloropyridazine, which is commercially available. The chlorine atom at the 5-position is expected to be more susceptible to nucleophilic attack than the one at the 3-position due to the electronic effects of the pyridazine ring nitrogens.

The proposed reaction involves the displacement of one of the chlorine atoms by the sodium salt of 2,2,2-trifluoroethanol.

Sources

3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine solubility

An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility of this compound, a substituted pyridazine derivative of interest in medicinal chemistry and drug discovery. Given the absence of extensive public solubility data for this specific compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the governing principles of solubility, details robust experimental protocols for its determination, and establishes a methodology for accurate quantification. The focus is on providing a self-validating system for generating reliable and reproducible solubility data, which is paramount for advancing preclinical research, optimizing reaction conditions, and developing viable formulations.

Introduction: The Imperative of Solubility in Drug Discovery

This compound belongs to the pyridazine class of heterocyclic compounds, a scaffold that is a cornerstone in the synthesis of various biologically active molecules.[1] The solubility of any active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle. Poor solubility can lead to unpredictable outcomes in biological assays, hinder absorption from the gastrointestinal tract, reduce oral bioavailability, and create significant challenges for formulation development.[2][3] Therefore, the early and accurate determination of a compound's solubility profile is not merely a routine measurement but a strategic necessity that can mitigate risks and reduce development costs.[2]

This guide addresses the specific challenge of this compound by providing a detailed roadmap for its solubility assessment. We will explore the theoretical underpinnings of solubility, present the gold-standard shake-flask method for determining thermodynamic solubility, and detail the analytical quantification using High-Performance Liquid Chromatography (HPLC).

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is essential to predict and interpret its solubility behavior. The structure combines a polar pyridazine ring with a chloro-substituent and a lipophilic trifluoroethoxy group. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, while the trifluoroethoxy tail adds significant nonpolar character. This duality suggests a complex solubility profile that will be highly dependent on the nature of the solvent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1346691-33-5 | [4][5] |

| Molecular Formula | C₆H₄ClF₃N₂O | |

| Molecular Weight | 212.56 g/mol | |

| Physical Form | Solid | [4] |

| Predicted Boiling Point | 268.6 ± 40.0 °C | [6] |

| Predicted Density | 1.468 ± 0.06 g/cm³ | [6] |

| Storage Conditions | 2-8°C, under inert gas | [6] |

Conceptual Framework: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is typically assessed in two distinct forms: kinetic and thermodynamic. Understanding the difference is crucial for applying the right methodology and correctly interpreting the data.[7]

-

Kinetic Solubility is determined by adding a concentrated DMSO stock solution of a compound to an aqueous buffer.[2][8] It measures the concentration at which the compound precipitates out of solution under these specific, non-equilibrium conditions. This method is fast and well-suited for high-throughput screening (HTS) in early discovery to quickly flag potentially problematic compounds.[8][9]

-

Thermodynamic Solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[7][10] This measurement, typically performed using the shake-flask method, represents the true solubility of the compound.[7] It is the definitive value required for lead optimization, formulation development, and regulatory submissions.[2][10]

Caption: Conceptual differences between Kinetic and Thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the most reliable technique for determining equilibrium solubility.[7] The protocol is designed to ensure that the solvent becomes fully saturated with the compound and that this equilibrium state is maintained during analysis.

Principle

An excess amount of the solid compound is added to a known volume of the test solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure thermodynamic equilibrium is reached.[11][12] Afterward, the undissolved solid is separated by centrifugation and filtration, and the concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method, such as HPLC-UV.[13]

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a 1.5 mL glass vial.

-

Causality: Using an excess of solid material is critical to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[7]

-

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol) to the vial.

-

Equilibration: Seal the vials tightly and place them in a thermomixer or shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a consistent speed (e.g., 700 rpm) for 24 to 48 hours.

-

Causality: A long incubation time is necessary for the dissolution and precipitation processes to reach a state of dynamic equilibrium.[10][11] Inconsistent or short incubation can lead to an underestimation of the true solubility.[7] Temperature control is vital as solubility is a temperature-dependent property.[12]

-

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Filtration: Carefully aspirate the supernatant and filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining particulates.

-

Causality: This two-step phase separation (centrifugation followed by filtration) is a self-validating measure to ensure that only the dissolved analyte is quantified, preventing artificially high results from suspended microparticles.[13]

-

-

Sample Dilution: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample via a validated HPLC-UV method.

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound in the filtrate.[14][15] Its high resolution and sensitivity ensure reliable measurements.[14]

Protocol for HPLC Analysis

-

Instrument Setup: Use a standard HPLC system equipped with a UV detector, autosampler, and column oven.[14]

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations (e.g., from 0.1 µg/mL to 100 µg/mL) in the mobile phase or a compatible solvent.[16]

-

Calibration Curve Generation: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a linear calibration curve.

-

Trustworthiness: A calibration curve is a non-negotiable component of a self-validating protocol. It verifies the linear response of the detector and is the basis for accurately converting the peak area of the unknown sample into a concentration.[16][17] A correlation coefficient (R²) of >0.999 is typically required.

-

-

Sample Analysis: Inject the diluted filtrate from the solubility experiment.

-

Calculation: Determine the concentration of the diluted sample using the linear regression equation from the calibration curve. Calculate the original solubility by multiplying this concentration by the dilution factor.

Formula: Solubility (µg/mL) = Concentration from HPLC (µg/mL) × Dilution Factor

Table 2: Suggested Starting HPLC-UV Method Parameters

| Parameter | Suggested Condition | Rationale |

| Column | Reversed-phase C18, e.g., Kinetex 2.6u C18 100Å (3.0 x 30 mm) | Provides good retention and separation for many organic molecules.[18] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to improve peak shape for nitrogen-containing heterocycles.[18] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase chromatography.[18] |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute compounds with a range of polarities. |

| Flow Rate | 0.5 mL/min | A typical flow rate for a narrow-bore column. |

| Column Temp. | 35 °C | Controlled temperature ensures reproducible retention times.[19] |

| Detection λ | 254 nm or determined by UV scan | 254 nm is a common wavelength for aromatic compounds; an initial scan is recommended to find λmax. |

| Injection Vol. | 5 µL | A standard injection volume. |

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different conditions. This organized presentation is crucial for making informed decisions in the drug development process.

Table 3: Experimental Solubility Data for this compound (Template)

| Solvent/Medium | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation (n=3) |

| Deionized Water | 25 | [Experimental Value] | [Experimental Value] |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] |

| PBS (pH 7.4) | 37 | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Experimental Value] |

Interpretation: High solubility in aqueous buffers like PBS at physiological pH and temperature is a desirable attribute for potential oral drug candidates.[9] Solubility in organic solvents is critical for planning synthesis, purification, and creating concentrated stock solutions for in-vitro assays.

Conclusion

This guide provides a robust and scientifically grounded framework for determining the thermodynamic solubility of this compound. By adhering to the detailed shake-flask protocol and employing a validated HPLC-UV method for quantification, researchers can generate high-quality, reliable data. This information is indispensable for assessing the compound's potential as a drug candidate, guiding formulation strategies, and ensuring the integrity of subsequent biological studies. The principles and methodologies described herein are fundamental to the practice of medicinal chemistry and are designed to empower scientists with the tools needed to make data-driven decisions in the complex landscape of drug discovery.

References

- BenchChem. (2025).

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.

- protocols.io. (2025). In-vitro Thermodynamic Solubility. protocols.io.

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services.

- Taylor, R. et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- BioDuro. (n.d.). ADME Solubility Assay. BioDuro.

- ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Pan, L., et al. (2001).

- Merck. (n.d.). This compound. Merck.

- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.

- Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec.

- ChemicalBook. (n.d.). This compound. ChemicalBook.

- BenchChem. (2025). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents. BenchChem.

- Ivy Fine Chemicals. (n.d.). This compound. Ivy Fine Chemicals.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- ResearchGate. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. enamine.net [enamine.net]

- 3. evotec.com [evotec.com]

- 4. This compound | 1346691-33-5 [sigmaaldrich.com]

- 5. One moment, please... [ivychem.com]

- 6. This compound | 1346691-33-5 [m.chemicalbook.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Safe Handling of 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine

Abstract: This technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine (CAS No. 1346691-33-5). Designed for researchers, scientists, and drug development professionals, this document synthesizes available safety data with established best practices for handling halogenated heterocyclic compounds. The guide covers physicochemical properties, hazard identification, exposure controls, and waste disposal, aiming to foster a culture of safety and scientific integrity in the laboratory.

Introduction

This compound is a substituted pyridazine derivative that is utilized as a building block in medicinal chemistry and drug discovery. The presence of a chlorinated pyridazine ring and a trifluoroethoxy moiety imparts specific reactivity and potential biological activity to the molecule. As with any novel chemical entity, a thorough understanding of its hazard profile is paramount for safe handling and use in a research and development setting. This guide provides an in-depth analysis of the available safety information and outlines protocols to mitigate risks associated with its use.

Physicochemical and Toxicological Profile

| Property | Value | Source |

| CAS Number | 1346691-33-5 | Sigma-Aldrich[1][2] |

| Molecular Formula | C₆H₄ClF₃N₂O | Sigma-Aldrich[2] |

| Molecular Weight | 212.56 g/mol | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich |

| Appearance | White to off-white solid | Sigma-Aldrich[2] |

| Storage Temperature | -20°C | Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich |

Toxicological Summary:

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Source: Sigma-Aldrich[2]

The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it can cause skin and eye irritation, is harmful if swallowed, and may cause respiratory irritation.[2]

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.[2] A logical workflow for risk assessment prior to handling this compound is essential.

Caption: Risk assessment workflow for handling this compound.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when working with this compound. The following guidelines are based on established best practices for handling hazardous chemicals.

Engineering Controls

-

Fume Hood: All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of user safety.

Caption: Essential PPE for handling this compound.

-

Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[4] A face shield should be considered if there is a risk of splashing.[4]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[4] Gloves must be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A laboratory coat must be worn and buttoned. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron is recommended.[5]

-

Respiratory Protection: Work should be performed in a fume hood. If there is a potential for aerosolization and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.[5]

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove contaminated clothing.[7] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[8] Seek immediate medical attention.[8] |

Fire-Fighting Measures

While the compound is a solid and not highly flammable, it may burn. In case of a fire involving this chemical:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[8] Water spray can be used to cool containers.

-

Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and hydrogen fluoride.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous substances.[9]

Accidental Release Measures

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

-

Large Spills:

-

Evacuate the area.

-

Contact the institution's environmental health and safety department.

-

Prevent the spill from entering drains or waterways.

-

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring environmental protection.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

The recommended storage temperature is -20°C.

-

Store away from incompatible materials such as strong oxidizing agents.

Waste Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[1][11]

-

Waste Segregation:

-

Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company, likely via incineration.[11] Adhere to all local, state, and federal regulations for hazardous waste disposal.[13]

Conclusion

This compound presents moderate acute and irritation hazards. A comprehensive understanding of these risks, coupled with stringent adherence to the handling, storage, and emergency procedures outlined in this guide, is essential for its safe use in a research environment. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in chemical safety dictate a proactive and informed approach to risk mitigation. Researchers are strongly encouraged to review all available safety information and integrate these protocols into their laboratory-specific standard operating procedures.

References

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine. Retrieved from [Link]

-

Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

ChemCERT. (2018, January 23). Pesticide First Aid Procedures. Retrieved from [Link]

-

Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

-

Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

-

Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2005). Contaminants in the Subsurface: Source Zone Assessment and Remediation. Retrieved from [Link]

-

PubMed. (n.d.). Some recent approaches of biologically active substituted pyridazine and phthalazine drugs. Retrieved from [Link]

-

Fire Brigades Union. (n.d.). Minimising firefighters' exposure to toxic fire effluents. Retrieved from [Link]

-

SERDP & ESTCP. (2023, March 29). Environmentally Sustainable Methods to Remove AFFF from Firefighting Delivery Systems. Retrieved from [Link]

-

MDPI. (2023, August 1). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US7343981B2 - Methods using fluoroketones for: extinguishing fire; preventing fire, and reducing or eliminating the flammability of a flammable working fluid.

-

MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

-

Cascade Environmental. (n.d.). Remediation of Complex Chlorinated Solvent Sites. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Retrieved from [Link]

-

ResearchGate. (2016, July 21). Frequently Asked Questions Regarding Management of Chlorinated Solvents in Soils and Groundwater. Retrieved from [Link]

-

Vertex. (2024, January 30). Remediation Technologies to Address Chlorinated Solvent Contamination. Retrieved from [Link]

-

YouTube. (2023, July 24). Firefighter Contamination Reduction and Cancer Prevention. Retrieved from [Link]

-

PubMed. (2025, March 3). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. Retrieved from [Link]

Sources

- 1. bucknell.edu [bucknell.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine | C8H8ClF3N2 | CID 11961968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trimaco.com [trimaco.com]

- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 6. chemcert.com.au [chemcert.com.au]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fbu.org.uk [fbu.org.uk]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]

3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine commercial suppliers

An In-depth Technical Guide to 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound of increasing interest within the field of medicinal chemistry. Its unique structural features—a pyridazine core, a reactive chlorine atom, and a trifluoroethoxy group—make it a valuable building block for the synthesis of novel therapeutic agents. The pyridazine moiety is a recognized pharmacophore, and its incorporation into drug candidates can modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.[1] The strategic placement of the chloro and trifluoroethoxy substituents provides synthetic handles for diversification and allows for fine-tuning of a molecule's electronic and steric profile, a critical aspect of lead optimization in drug discovery.[2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the compound's properties, a comparative analysis of commercial suppliers, insights into quality control, plausible synthetic strategies, and essential safety and handling protocols. The objective is to equip scientists with the necessary information to effectively source, handle, and utilize this key intermediate in their research endeavors.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical reagent is the foundational step for any successful experiment. The key identifiers and properties for this compound are summarized below.

-

Chemical Name: this compound

-

Molecular Formula: C₆H₄ClF₃N₂O[5]

-

Molecular Weight: 212.56 g/mol [9]

-

SMILES: Clc1nncc(c1)OCC(F)(F)F[6]

-

Predicted Boiling Point: 268.6±40.0 °C[10]

-

Predicted Density: 1.468±0.06 g/cm³[10]

Commercial Availability and Supplier Analysis

The accessibility and reliability of starting materials are paramount in research and development. This compound is available from several chemical suppliers, primarily catering to the research and development scale. The choice of a supplier often depends on a balance of purity, availability, cost, and the quality of documentation provided (e.g., Certificate of Analysis).

Below is a comparative table of prominent commercial suppliers. It is important to note that pricing and stock levels are subject to change, and direct inquiry is always recommended for bulk quantities.

| Supplier | Distributor/Brand | CAS Number | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | Leyan / Shanghai Haohong | 1346691-33-5 | 95% | Offers detailed safety and property information online.[4] |

| Sigma-Aldrich (Merck) | BLD Pharmatech Co., Ltd. | 1346691-33-5 | N/A | Listed as a building block.[5] |

| Sigma-Aldrich (Merck) | Ambeed, Inc. | 1346691-33-5 | 95% | Provides key documents like CoA and COO.[9] |

| BLDpharm | BLDpharm | 1346691-33-5 | N/A | Available for online ordering, requires cold-chain transport.[7] |

| Ivy Fine Chemicals | Ivy Fine Chemicals | 1346691-33-5 | N/A | Provides specific pricing for small quantities (e.g., 1g for $197.60).[6] |

| ChemShuttle | ChemShuttle | 1346691-33-5 | N/A | Marketed as a building block for analytical and pharmacological studies. |

Procurement and Quality Control Workflow

A systematic approach to procurement and validation is critical to ensure experimental reproducibility. The following workflow outlines the key steps from supplier selection to the release of the material for experimental use.

Caption: Procurement and Quality Control Workflow.

Plausible Synthetic Routes and Impurity Profile

Understanding the synthetic origin of a reagent is crucial for anticipating potential impurities that could interfere with subsequent reactions. While specific proprietary synthesis methods are not disclosed by suppliers, a chemically sound approach for a molecule like this compound likely involves a nucleophilic aromatic substitution (SₙAr) reaction.

A plausible route would start from a dichloropyridazine precursor, such as 3,5-dichloropyridazine. The reaction with 2,2,2-trifluoroethanol, typically in the presence of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent (e.g., DMF, DMSO), would yield the desired product. The trifluoroethoxide anion, formed in situ, acts as the nucleophile.

Caption: General Synthetic Approach via SₙAr.

Potential Impurities:

-

Unreacted Starting Material: Residual 3,5-dichloropyridazine.

-

Isomeric Byproducts: Depending on the selectivity of the reaction, trace amounts of the isomeric 5-Chloro-3-(2,2,2-trifluoroethoxy)pyridazine could be formed.

-

Over-reaction Product: 3,5-bis(2,2,2-trifluoroethoxy)pyridazine, if reaction conditions are not carefully controlled.

-

Residual Solvents: DMF, DMSO, or other solvents used in synthesis and purification.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring the stability of the reagent and the safety of laboratory personnel.

Hazard Identification: Based on available safety data, this compound is classified with the following hazards:

-

Hazard Statements:

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Avoid breathing dust, fumes, or vapors.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Avoid all personal contact. Do not eat, drink, or smoke when using this product.[11]

-

Wash hands thoroughly after handling.[11]

Storage Recommendations:

-

Temperature: Store in a cold environment. Recommendations vary from 2-8°C to -20°C.[4][9][10] For long-term stability, storage at -20°C is advisable.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[9][10]

-

Container: Keep the container tightly sealed to prevent moisture ingress and degradation.[4][11]

Conclusion